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Compound of Interest

Compound Name: RBM10-8

Cat. No.: B15144495 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers using RBM10 antibodies in immunoprecipitation (IP)

experiments.

Frequently Asked Questions (FAQs)
Q1: What are the known isoforms of RBM10, and can they affect my IP results?

A1: RBM10 has multiple protein isoforms due to alternative splicing of its pre-mRNA. The two

main variants are RBM10v1 (930 amino acids) and RBM10v2 (853 amino acids), which differ

by the inclusion or exclusion of exon 4.[1] This difference alters the sequence of the first RNA

recognition motif (RRM1), which can affect its binding characteristics to target RNAs.[2] It is

crucial to be aware of which isoforms are expressed in your experimental system, as different

antibodies may have varying affinities for each isoform. Some antibodies are designed to

recognize both major isoforms.[1]

Q2: Can the RBM10 antibody cross-react with other proteins?

A2: RBM10 shares approximately 50% amino acid homology with RBM5.[2] While many

antibodies are designed to be specific, the possibility of cross-reactivity exists, especially with

polyclonal antibodies. It has been noted that in some IP experiments, about 10% of the RNAs

immunoprecipitated with an anti-RBM10 antibody were also precipitated with an anti-RBM5

antibody.[3] To ensure specificity, it is recommended to use a well-validated monoclonal
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antibody and include appropriate controls, such as performing the IP in RBM10

knockout/knockdown cells.

Q3: What are the key negative controls to include in my RBM10 IP experiment?

A3: To ensure that the precipitated protein is specific to your RBM10 antibody, it is essential to

include the following negative controls:

Isotype-matched IgG control: This control uses a non-specific antibody of the same isotype

as your primary RBM10 antibody at the same concentration. This helps to identify non-

specific binding of proteins to the immunoglobulin itself.[4]

Beads-only control: This control involves incubating the cell lysate with just the protein A/G

beads without any primary antibody. This helps to identify proteins that bind non-specifically

to the beads.

Troubleshooting Guide
Problem 1: High background or multiple non-specific bands in the IP eluate.
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Possible Cause Recommended Solution

Non-specific binding of proteins to beads

Pre-clear the cell lysate by incubating it with

protein A/G beads for 30-60 minutes at 4°C

before adding the primary antibody. This will

help to remove proteins that non-specifically

bind to the beads.[4]

Non-specific antibody binding

Use an isotype-matched IgG antibody as a

negative control to determine the level of non-

specific binding from the primary antibody itself.

[4]

Insufficient washing

Increase the number of washes (from 3-5 times)

or the stringency of the wash buffer. You can

increase the salt concentration (e.g., NaCl from

150 mM to 300 mM) or the detergent

concentration in the wash buffer. However, be

cautious as overly stringent conditions may

disrupt the specific antibody-antigen interaction.

[4]

Antibody concentration too high

Optimize the antibody concentration by

performing a titration experiment to find the

lowest concentration that efficiently pulls down

RBM10 without increasing background.

Problem 2: No specific RBM10 band is detected in the IP eluate.
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Possible Cause Recommended Solution

Antibody not suitable for IP

Not all antibodies that work in Western blotting

are effective in immunoprecipitation. Always

check the manufacturer's datasheet to ensure

the antibody is validated for IP applications.[4]

Low expression of RBM10 in the sample

Confirm the presence of RBM10 in your input

lysate via Western blot. If the expression is low,

you may need to increase the amount of starting

material (cell lysate).

Inefficient cell lysis

Ensure your lysis buffer is appropriate for

extracting nuclear proteins like RBM10.

Sonication on ice can help to ensure complete

lysis.[4] Using a modified RIPA buffer is often

recommended.

Disruption of antibody-antigen interaction

The lysis buffer composition may be too harsh,

disrupting the protein-protein interactions

necessary for the antibody to bind its target.

Consider using a less stringent lysis buffer.

RBM10 Antibody Comparison
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Supplier

Product

Name/Catalog

No.

Type Host
Validated

Applications

Proteintech
RBM10 antibody

(14423-1-AP)
Polyclonal Rabbit

WB, IHC, IF, IP,

CoIP, RIP,

ELISA[5]

Cell Signaling

Technology

RBM10 Antibody

#18012
Polyclonal Rabbit WB, IP[6]

Sigma-Aldrich
Anti-RBM10

(HPA034972)
Polyclonal Rabbit IHC, WB, ICC-IF

Abcam

Anti-RBM10

antibody

(ab72423)

Rabbit
IP (used in

iCLIP)[1]

Santa Cruz

Biotechnology

RBM10 Antibody

(2F12) (sc-

517062)

Monoclonal Mouse WB, IP, ELISA[7]

Detailed Experimental Protocol for RBM10
Immunoprecipitation
This protocol is a general guideline and may require optimization for your specific cell type and

antibody.

A. Cell Lysate Preparation

Wash cells with ice-cold PBS.

Lyse cells in a suitable IP lysis buffer (e.g., modified RIPA buffer: 50 mM Tris-HCl pH 7.4, 150

mM NaCl, 1% Triton X-100 or NP-40, 0.5% Sodium deoxycholate, 1 mM EDTA)

supplemented with fresh protease and phosphatase inhibitors.

For nuclear proteins like RBM10, sonication on ice may be necessary to ensure complete

lysis and shear DNA.
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Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell

debris.

Collect the supernatant and determine the protein concentration using a BCA or Bradford

assay.

B. Pre-clearing the Lysate

To a sufficient volume of cell lysate (typically 500 µg to 1 mg of total protein), add protein A/G

magnetic or agarose beads.

Incubate with rotation for 1 hour at 4°C.

Pellet the beads using a magnetic stand or centrifugation and transfer the supernatant to a

new tube.

C. Immunoprecipitation

Add the primary anti-RBM10 antibody to the pre-cleared lysate. The optimal antibody

concentration should be determined empirically, but a starting point of 1-5 µg per 500 µg of

lysate is common.

Incubate overnight with rotation at 4°C.

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4

hours at 4°C.

D. Washing and Elution

Pellet the beads and discard the supernatant.

Wash the beads three to five times with ice-cold wash buffer (this can be the same as the

lysis buffer or a less stringent version).

After the final wash, carefully remove all supernatant.

Elute the immunoprecipitated proteins by resuspending the beads in 1X Laemmli sample

buffer and boiling for 5-10 minutes.
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E. Analysis

Pellet the beads and collect the supernatant containing the eluted proteins.

Analyze the eluate by SDS-PAGE and Western blotting using an RBM10 antibody.

Signaling Pathways and Experimental Workflows
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Caption: General workflow for RBM10 immunoprecipitation.
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Caption: RBM10's role in the RAP1/AKT/CREB signaling pathway.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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